![molecular formula C26H35F3O13S B12843990 [(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate is a complex organic molecule characterized by multiple methoxy and methyl groups, as well as a trifluoromethylsulfonyloxy group. This compound is notable for its intricate structure, which includes a tricyclic core with multiple oxygen atoms and a benzoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate involves several steps, including the formation of the tricyclic core, the introduction of methoxy and methyl groups, and the attachment of the trifluoromethylsulfonyloxy and benzoate groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The trifluoromethylsulfonyloxy group can be reduced to a trifluoromethyl group.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzoate ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the trifluoromethylsulfonyloxy group can yield a trifluoromethyl group.
Applications De Recherche Scientifique
[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its complex structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate: can be compared with similar compounds such as:
[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate: Lacks the trifluoromethylsulfonyloxy group, resulting in different chemical reactivity and biological activity.
[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] acetate: Contains an acetate ester group instead of a benzoate ester group, affecting its solubility and reactivity.
The uniqueness of This compound lies in its combination of functional groups and tricyclic core, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H35F3O13S |
|---|---|
Poids moléculaire |
644.6 g/mol |
Nom IUPAC |
[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate |
InChI |
InChI=1S/C26H35F3O13S/c1-22(33-5)24(3,35-7)40-18-16(38-22)15(37-21(30)14-12-10-9-11-13-14)17-19(20(18)42-43(31,32)26(27,28)29)41-25(4,36-8)23(2,34-6)39-17/h9-13,15-20H,1-8H3/t15?,16-,17+,18+,19-,20?,22?,23?,24?,25? |
Clé InChI |
JKOKAMIFWNDNGM-LEKGAUHJSA-N |
SMILES isomérique |
CC1(C(O[C@@H]2[C@@H](O1)C([C@@H]3[C@@H](C2OS(=O)(=O)C(F)(F)F)OC(C(O3)(C)OC)(C)OC)OC(=O)C4=CC=CC=C4)(C)OC)OC |
SMILES canonique |
CC1(C(OC2C(O1)C(C3C(C2OS(=O)(=O)C(F)(F)F)OC(C(O3)(C)OC)(C)OC)OC(=O)C4=CC=CC=C4)(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)


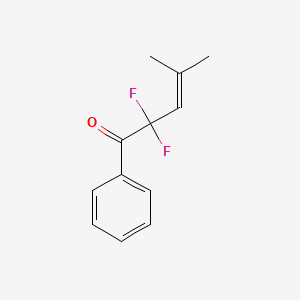
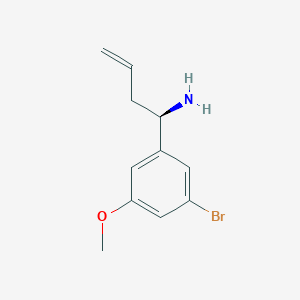
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
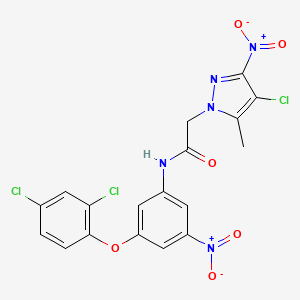
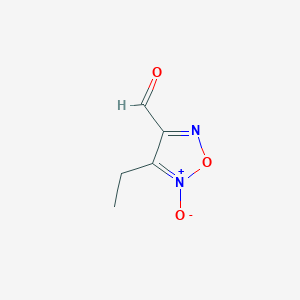
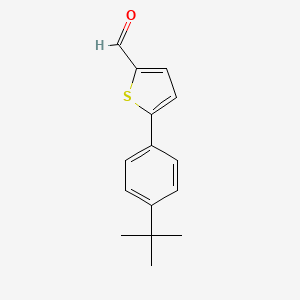
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
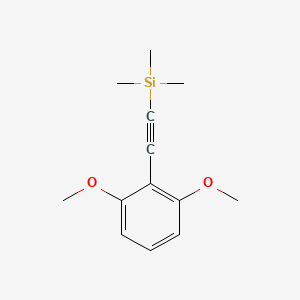
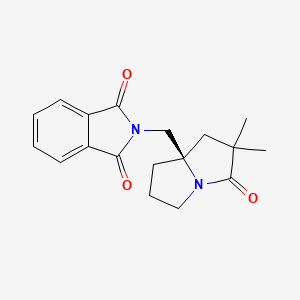
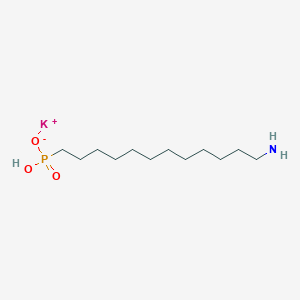
![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
